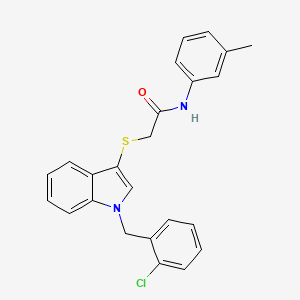
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, also known as CBR-5884, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase C (PKC) isoforms, particularly PKCα and PKCε. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. In cancer, it induces apoptosis and inhibits cell proliferation. In inflammation, it reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, it protects neurons from oxidative stress and improves cognitive function. Additionally, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have antioxidant properties and can reduce the production of reactive oxygen species (ROS).
実験室実験の利点と制限
One advantage of using 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its specificity for PKC isoforms, particularly PKCα and PKCε. This allows for the selective inhibition of these isoforms without affecting other cellular processes. Additionally, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has shown low toxicity in various preclinical studies. However, one limitation of using 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate the exact mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide and its effects on other cellular processes. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in vivo to determine its efficacy and safety. Finally, the development of more soluble analogs of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide could improve its administration in vivo.
合成法
The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide involves the condensation of 2-chlorobenzylamine with indole-3-carboxaldehyde, followed by the addition of m-tolylthiourea and acetic anhydride. The resulting product is then purified using column chromatography. The chemical structure of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is shown below:
科学的研究の応用
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does so by inducing apoptosis and inhibiting cell proliferation. In inflammation, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-7-6-9-19(13-17)26-24(28)16-29-23-15-27(22-12-5-3-10-20(22)23)14-18-8-2-4-11-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLQNBDZOBQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


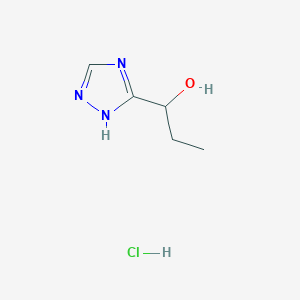
![[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2574113.png)
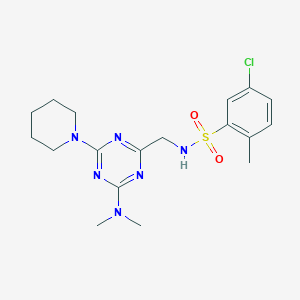

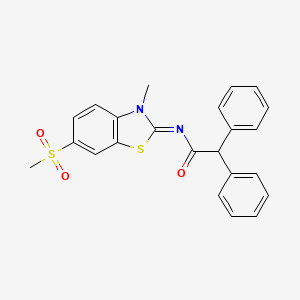
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)
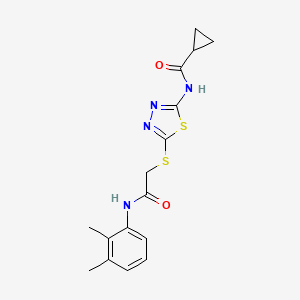
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2574125.png)
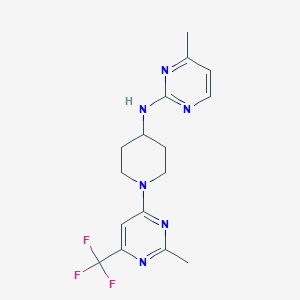

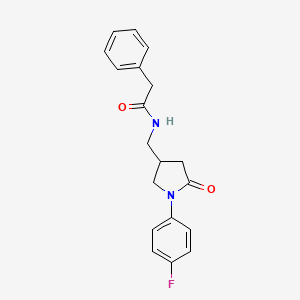
![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)